Cas no 4310-80-9 (Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI))
![Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI) structure](https://de.kuujia.com/scimg/cas/4310-80-9x500.png)
4310-80-9 structure
Produktname:Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI)
Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI)
- Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-me
- METHYL RED THYMOL BLUE IND
- Acetic acid, [[[a-[3-[[bis(carboxymethyl)amino]methyl]-5-isopropyl-2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene]-o-sulfobenzyl]-3-isopropyl-6-methyl-5-salicyl]imino]di-,pentasodium salt (8CI)
- Aceticacid, [[[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-isopropyl-2-methyl-a-(o-sulfophenyl)benzylidene]-5-isopropyl-2-methyl-6-oxo-1,4-cyclohexadien-1-yl]methyl]imino]di-,pentasodium salt (7CI)
- Methylthymol Blue, pentasodium salt
- Thym
- 4310-80-9
- pentasodium;2-[[5-[(Z)-[3-[[bis(carboxylatomethyl)amino]methyl]-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene]-(2-sulfonatophenyl)methyl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate
- Glycine, N-((3-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)(2-sulfophenyl)methylene)-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohex adien-1-yl)methyl)-N-(carboxymethyl)-, pentasodium salt
- AKOS024375460
-
- Inchi: InChI=1S/C37H44N2O13S.5Na/c1-19(2)24-11-26(21(5)28(36(24)48)13-38(15-31(40)41)16-32(42)43)35(23-9-7-8-10-30(23)53(50,51)52)27-12-25(20(3)4)37(49)29(22(27)6)14-39(17-33(44)45)18-34(46)47;;;;;/h7-12,19-20,48H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,50,51,52);;;;;/q;5*+1/p-5/b35-27+;;;;;
- InChI-Schlüssel: VNQDABAEOKWJDY-HRXGHFQDSA-I
- Lächelt: [Na+].[Na+].[Na+].[Na+].[Na+].O=C(CN(CC1=C(O)C(C(C)C)=CC(/C(=C2\C=C(C(C)C)C(=O)C(CN(CC([O-])=O)CC([O-])=O)=C\2C)/C2=CC=CC=C2S([O-])(=O)=O)=C1C)CC([O-])=O)[O-]
Berechnete Eigenschaften
- Genaue Masse: 844.184189
- Monoisotopenmasse: 844.184189
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 15
- Schwere Atomanzahl: 58
- Anzahl drehbarer Bindungen: 12
- Komplexität: 1560
- Anzahl kovalent gebundener Einheiten: 6
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: 27
- Oberflächenladung: 0
- Topologische Polaroberfläche: 259
- XLogP3: nichts
Experimentelle Eigenschaften
- Siedepunkt: 891.6°Cat760mmHg
- Flammpunkt: 493°C
Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI) Verwandte Literatur
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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2. Book reviews
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
4310-80-9 (Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI)) Verwandte Produkte
- 263270-02-6(tert-Butyl 5-bromonicotinate)
- 2321336-96-1((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(6-methylpyrimidin-4-yl)methylprop-2-enamide)
- 1203356-94-8(N-(5-methyl-1,3,4-oxadiazol-2-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide)
- 1261869-07-1(2-Chloro-3,4-difluorobenzaldehyde)
- 1806857-47-5(Ethyl 3-(aminomethyl)-2-bromo-6-(difluoromethyl)pyridine-4-carboxylate)
- 445221-52-3(1H-Indeno[1,2-b]pyridine-3-carboxylic acid, 4,5-dihydro-2-methyl-5-oxo-4-(3-pyridinyl)-, ethyl ester)
- 2757925-25-8(tert-butyl N-[(5-fluoro-6-hydroxypyridin-3-yl)methyl]carbamate)
- 1304278-27-0(1-(4-nitrobenzenesulfonyl)piperidin-3-ylmethanamine)
- 923177-98-4(methyl 2-(4-fluorophenyl)-2-(piperazin-1-yl)acetate)
- 1798618-55-9(Spiro[2H-1-benzopyran-2,3'-pyrrolidin]-4(3H)-one, 1'-[(5-chloro-2-thienyl)carbonyl]-)
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